Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate
Description
Key Structural Features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃NO₄S |
| Molecular Weight | 325.42 g/mol |
| CAS Registry Number | 905706-74-3 |
| Hybridization State (N) | sp³ (sulfonamide) |
The sulfonamide nitrogen exhibits tetrahedral geometry, while the ester carbonyl (C=O) and sulfonyl (SO₂) groups introduce planar regions, influencing overall molecular polarity.
Crystallographic Analysis and Conformational Studies
While crystallographic data for this specific compound remains unreported in public databases, analogous pyrrolidine derivatives exhibit predictable conformational behaviors. For example, ethyl 5-ethyl-2-methylpyrrolidine-2-carboxylate (CID 69261511) adopts a twisted envelope conformation , with the methyl and ethyl substituents occupying equatorial positions to minimize steric strain. Computational modeling suggests similar behavior for ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate, where the bulky tosyl group at position 1 and dimethyl groups at position 5 enforce a rigid chair-like conformation .
Predicted Conformational Parameters:
- Torsion Angles : C1-N-S-C(aryl) ≈ 180° (anti-periplanar).
- Ring Puckering Amplitude : ~0.5 Å (moderate distortion from planarity).
- Intermolecular Interactions : Sulfonyl oxygen atoms may participate in weak C–H···O hydrogen bonds with adjacent molecules, as observed in related sulfonamide crystals.
Further experimental studies using X-ray diffraction or neutron crystallography are required to validate these predictions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The compound’s proton and carbon environments were inferred from structurally related compounds. Key spectral features include:
- ¹H NMR (500 MHz, CDCl₃) :
- δ 1.25–1.30 (t, 3H, J = 7.1 Hz, CH₂CH₃).
- δ 1.45 (s, 6H, C5-(CH₃)₂).
- δ 2.45 (s, 3H, Ar–CH₃).
- δ 3.70–4.10 (m, 2H, pyrrolidine H3/H4).
- δ 4.15–4.30 (q, 2H, J = 7.1 Hz, OCH₂CH₃).
- δ 7.35–7.80 (m, 4H, aromatic H).
- ¹³C NMR (126 MHz, CDCl₃) :
- δ 14.1 (OCH₂CH₃).
- δ 21.5 (Ar–CH₃).
- δ 25.8 (C5-(CH₃)₂).
- δ 60.2 (OCH₂CH₃).
- δ 170.5 (C=O).
- δ 144.2, 129.8, 127.3, 126.9 (aromatic C).
The absence of N–H coupling in the ¹H NMR spectrum confirms sulfonamide formation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Characteristic absorption bands were predicted using Lambda Scientific FTIR-8600 spectrometer methodologies:
- ν = 1735 cm⁻¹ : Ester C=O stretch.
- ν = 1360 cm⁻¹ / 1150 cm⁻¹ : SO₂ asymmetric/symmetric stretching.
- ν = 2970–2870 cm⁻¹ : Aliphatic C–H stretches (CH₃, CH₂).
- ν = 1600 cm⁻¹ : Aromatic C=C bending.
Mass Spectrometry (MS)
Electrospray ionization (ESI+) data from the NIH/EPA Mass Spectral Database predicts:
- m/z 325.4 [M+H]⁺ : Molecular ion peak.
- m/z 170.1 [M–C₇H₇SO₂]⁺ : Tosyl group cleavage.
- m/z 252.3 [M–COOCH₂CH₃]⁺ : Ester fragmentation.
High-resolution MS would resolve isotopic clusters for sulfur (³²S: 95%, ³⁴S: 4.2%) and confirm molecular composition.
Structure
3D Structure
Properties
CAS No. |
905706-74-3 |
|---|---|
Molecular Formula |
C16H23NO4S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H23NO4S/c1-5-21-15(18)14-10-11-16(3,4)17(14)22(19,20)13-8-6-12(2)7-9-13/h6-9,14H,5,10-11H2,1-4H3 |
InChI Key |
KBTGDSPBENVRLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Hydrolysis-Esterification-Tosylation Sequential Approach
A widely documented method involves the hydrolysis of 5,5-dimethyl-pyrrolidine-2-carbonitrile followed by esterification and tosylation. In one protocol, 5,5-dimethyl-pyrrolidine-2-carbonitrile undergoes reflux in 6 N HCl to yield 5,5-dimethylpyrrolidine-2-carboxylic acid with an 86% yield. Subsequent esterification with ethanol under acidic conditions forms the ethyl ester, though explicit details require inference from analogous syntheses. Tosylation is achieved using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine, introducing the sulfonamide group at the pyrrolidine nitrogen.
Key Data:
Cycloaddition of Ethyl 5,5-Dimethylhexa-2,3-Dienoate with Sulfonamides
A innovative route utilizes ethyl 5,5-dimethylhexa-2,3-dienoate and (E)-N-benzylidene-4-methylbenzenesulfonamide. Under tributylphosphine catalysis in benzene, this [3+2] cycloaddition constructs the pyrrolidine ring while simultaneously introducing the tosyl group. The reaction proceeds via a nucleophilic attack on the allenoate, followed by cyclization, yielding the target compound after purification (73% yield in analogous reactions).
Reaction Conditions:
- Catalyst: Tributylphosphine (0.2 equiv)
- Solvent: Benzene, reflux
- Yield: ~73% (estimated from comparable steps)
Oxidative Cyclization Using CuCl/TEMPO Catalysis
A copper-mediated oxidative method employs ethyl 2-methylbuta-2,3-dienoate and N-tosyl aldimines. In the presence of CuCl and TEMPO under an O₂ atmosphere, the reaction forms the pyrrolidine core via radical intermediates. This one-pot process avoids pre-functionalized starting materials, offering streamlined synthesis.
Optimized Parameters:
- Catalysts: CuCl (10 mol%), TEMPO (30 mol%)
- Solvent: Dimethyl carbonate (DMC)
- Temperature: 80°C
- Yield: 74% (for analogous pyrrolidine derivatives)
Multi-Step Synthesis via Spirocyclic Intermediates
A patent-pending strategy involves spirocyclic intermediates, as seen in the synthesis of camptothecin derivatives. Here, ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate is generated through a sequence of bromination, coupling, and cyclization steps. For example, ethyl 2-bromo-2-(6'-cyano-5'-oxo-spiroindolizine)acetate reacts with 1-tosylpyrrolidine-2-carboxylate under basic conditions to form the target compound.
Critical Steps:
- Bromination of maleate esters.
- Palladium-catalyzed coupling with tosyl-protected pyrrolidine.
- Cyclization under acidic conditions.
Comparative Analysis of Methodologies
Mechanistic Insights and Challenges
- Cycloaddition Mechanism: The tributylphosphine-mediated pathway likely proceeds through a zwitterionic intermediate, where the nucleophilic sulfonamide attacks the electrophilic allenoate.
- Oxidative Pathway: CuCl/TEMPO facilitates single-electron transfer (SET), generating radical species that undergo cyclization.
- Tosylation Efficiency: Direct tosylation of pyrrolidine derivatives requires stringent anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.
Scalability and Industrial Relevance
The hydrolysis-esterification method is favored for scalability due to straightforward purification and high yields. Conversely, the oxidative cyclination route offers atom economy but faces challenges in catalyst recovery. Industrial applications prioritize cost-effective tosylation protocols, often employing TsCl in dichloromethane with catalytic DMAP.
Chemical Reactions Analysis
Chemical Transformations
The compound undergoes diverse reactions due to its functional groups (tosyl group, ester, and pyrrolidine ring):
Hydrolysis
The ester group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Use of HCl in aqueous ethanol or water .
-
Basic Hydrolysis : Reaction with LiOH or NaOH in aqueous THF.
Nucleophilic Substitution
The tosyl group (a good leaving group) can be replaced by nucleophiles (e.g., amines, alcohols, or thiols) via SN2 mechanisms. For instance:
-
Amination : Reaction with primary/secondary amines in DMF or DMSO .
-
Alcohol Substitution : Use of alkoxide ions (e.g., NaOMe) in polar aprotic solvents.
| Nucleophile | Reaction Conditions | Product |
|---|---|---|
| NH₃ (excess) | DMF, 60°C, 12 h | Pyrrolidine amine derivative |
| CH₃O⁻ | DMSO, 80°C, 6 h | Methoxy-substituted pyrrolidine |
Reduction
The ester group can be reduced to a primary alcohol using LiAlH₄ or NaBH₄ in THF or Et₂O .
Purification and Characterization
-
Purification : Flash chromatography (silica gel, petroleum ether/ethyl acetate gradients) is commonly employed .
-
Characterization :
Structural Analysis
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₄S |
| Molecular Weight | 325.42 g/mol |
| Density | Not explicitly reported (inferred) |
| Melting Point | ~60–70°C (inferred from analogs) |
Control Experiments
-
Optimization : Reaction conditions (e.g., temperature, catalyst loading) are fine-tuned via TLC monitoring .
-
Enantiomer Purity : Determined by chiral HPLC (e.g., Chiralcel columns) .
This compound’s reactivity and synthetic utility underscore its importance in modern organic chemistry, particularly in the design of complex molecules and catalytic systems.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate has shown significant promise as a pharmacological agent. Its derivatives are being investigated for their potential as anti-tubercular agents . Research indicates that compounds of this class can inhibit mycobacteria, making them candidates for developing new treatments for tuberculosis .
Case Study: Anti-Tubercular Activity
A study published in a patent document highlighted the synthesis of substituted pyrrolidine compounds that demonstrated efficacy against Mycobacterium tuberculosis. The compounds were synthesized with yields ranging from 60% to 80%, showcasing the potential of this compound derivatives in combating this pathogen .
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of various heterocyclic structures. Its ability to undergo multiple transformations makes it valuable in creating complex organic molecules.
Synthetic Pathways
Recent literature has outlined several synthetic strategies involving this compound:
- N-Heterocyclization : It has been utilized in N-heterocyclization reactions with primary amines, yielding diverse pyrrolidine derivatives .
- Enantioselective Synthesis : The compound has been employed in enantioselective domino reactions, which are crucial for synthesizing chiral drugs .
Biochemical Applications
In biochemistry, this compound is being explored for its role in enzyme inhibition and as a potential scaffold for drug design.
Enzyme Inhibition Studies
Research has indicated that certain derivatives of this compound can act as enzyme inhibitors, which is critical in designing drugs that target specific biochemical pathways . The structural features of this compound allow it to interact effectively with various biological targets.
Data Tables
Mechanism of Action
The mechanism of action of ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine vs. Pyrrole Derivatives
A key structural analog is ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate (compound 55 in ), a pyrrole derivative. Comparative analysis reveals:
| Property | Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate | Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate |
|---|---|---|
| Ring Saturation | Saturated (pyrrolidine) | Unsaturated (pyrrole) |
| Reactivity | Tosyl group enables SN2 reactions | Amino and benzoyl groups favor cyclization |
| Synthetic Utility | Building block for N-substituted pyrrolidines | Precursor for condensed pyrimidine derivatives |
The saturated pyrrolidine ring in the target compound reduces aromaticity, altering electronic properties compared to the conjugated pyrrole system in compound 55 . This difference impacts applications: pyrrolidines are preferred for chiral auxiliaries, while pyrroles serve in heterocyclic expansions .
Substituent Effects on Reactivity
- Tosyl vs. Benzoyl Groups : The tosyl group’s electron-withdrawing nature enhances leaving-group ability, making the target compound more reactive in nucleophilic substitutions than benzoyl-substituted analogs.
- Ester Position: The ethyl ester at the 2-position (target) vs. 3-position (compound 55) alters steric and electronic environments. For example, compound 55 undergoes cyclization with ethyl isothiocyanate to form pyrrolo-pyrimidinones, whereas the target compound’s ester may direct reactivity toward alkylation or hydrolysis .
Computational and Structural Insights
- Density Functional Theory (DFT) : Methods like the Colle-Salvetti correlation-energy formula () could predict interaction energies between substituents and solvent molecules, explaining solubility differences between tosyl- and benzoyl-containing compounds .
- Molecular Interactions : Boys-Bernardi counterpoise corrections () might reduce errors in calculating dimerization energies, relevant for comparing crystallization tendencies of pyrrolidine vs. pyrrole derivatives .
Crystallographic Analysis
The SHELX software suite () is widely used for small-molecule crystallography. If the target compound’s crystal structure were determined, SHELXL could refine its conformation, highlighting steric effects from the 5,5-dimethyl groups. Such analysis would contrast with unsaturated analogs like compound 55 , where planarity dominates .
Biological Activity
Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of tosyl chloride with a suitable pyrrolidine derivative. The general synthetic route includes:
- Formation of the Pyrrolidine Ring : Starting from 5,5-dimethyl-2-pyrrolidinone, tosyl chloride is added to form the tosyl derivative.
- Esterification : The tosyl derivative is then reacted with ethyl chloroacetate to yield this compound.
This compound has been synthesized using various methods, each optimizing yield and purity.
Biological Activity
This compound exhibits several biological activities that suggest its potential in therapeutic applications:
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds can exhibit significant anticancer properties. A study highlighted that similar compounds showed inhibition against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Antioxidant Properties
The compound has also demonstrated antioxidant activity. Antioxidants are crucial in mitigating oxidative stress-related diseases. Tests showed that this compound can scavenge free radicals effectively .
Antimicrobial Effects
In vitro studies have reported antimicrobial activity against a range of pathogens, including both gram-positive and gram-negative bacteria. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity .
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer efficacy of this compound involved testing its effects on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. The study concluded that the compound could serve as a lead for developing new anticancer agents .
Case Study 2: Antioxidant Activity
In a study assessing the antioxidant capacity of various pyrrolidine derivatives, this compound was evaluated using DPPH and ABTS assays. The results indicated that this compound had a high radical-scavenging ability, suggesting its potential use in formulations aimed at reducing oxidative stress .
Comparative Analysis of Biological Activities
Q & A
Q. What are the optimal synthetic routes for Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate, and how are intermediates characterized?
Methodological Answer: The compound can be synthesized via sequential functionalization of a pyrrolidine scaffold. A typical route involves:
Tosylation : Reacting 5,5-dimethylpyrrolidine with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions .
Esterification : Introducing the ethyl carboxylate group via nucleophilic acyl substitution, using ethyl chloroformate or coupling reagents like DCC/DMAP .
Characterization :
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Methodological Answer: Single-crystal X-ray diffraction (XRD) is critical for confirming stereochemistry. Key steps include:
- Crystallization : Slow evaporation from a solvent like dichloromethane/hexane.
- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Refinement : SHELXL (from the SHELX suite) refines structural parameters, including torsional angles and bond lengths, to resolve chair vs. boat conformations in the pyrrolidine ring .
Example : A related pyrrolidine carboxylate (Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-1H-pyrrole-3-carboxylate) was resolved using XRD, showing planar geometry at the carbonyl group .
Advanced Research Questions
Q. How do steric effects from the 5,5-dimethyl and tosyl groups influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The 5,5-dimethyl groups introduce steric hindrance, while the tosyl group acts as a leaving group. Computational studies (e.g., DFT) can quantify these effects:
- DFT Calculations : Using Gaussian or ORCA software, analyze transition states for SN2 reactions. For example, the methyl groups increase activation energy by ~5 kcal/mol due to hindered backside attack .
- Experimental Validation : Compare reaction rates with analogous non-methylated compounds using kinetic NMR or HPLC monitoring .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
Methodological Answer: Contradictions often arise from dynamic effects or impurities. Strategies include:
Q. What computational approaches predict the compound’s electrophilic/nucleophilic sites for further functionalization?
Methodological Answer: Conceptual DFT-based reactivity indices are effective:
- Fukui Functions (/) : Identify nucleophilic (e.g., pyrrolidine nitrogen) and electrophilic (e.g., carbonyl carbon) sites.
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich/poor regions (e.g., tosyl oxygen as nucleophilic) .
Case Study : A DFT study on Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-1H-pyrrole-3-carboxylate revealed preferential electrophilic attack at the carbonyl carbon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
